Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate
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Overview
Description
Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate is an organic compound with a complex structure that includes a five-membered oxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. This reaction forms an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolan ring into a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate include:
- Dimethyl (4-ethyl-4-methyl-2-oxodihydrofuran-3(2H)-ylidene)propanedioate
- Methyl 2-ethyl-4-(5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl)-2-methyl-3-oxobutanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
82698-88-2 |
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Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
dimethyl 2-(4-ethyl-4-methyl-2-oxooxolan-3-ylidene)propanedioate |
InChI |
InChI=1S/C12H16O6/c1-5-12(2)6-18-11(15)8(12)7(9(13)16-3)10(14)17-4/h5-6H2,1-4H3 |
InChI Key |
NQQMUGMDBOHTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)C1=C(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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